2-Aminocyclopropanecarbonitrile Tosylate

Description

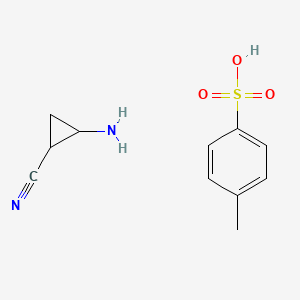

2-Aminocyclopropanecarbonitrile Tosylate is a cyclopropane derivative featuring an amino group, a carbonitrile moiety, and a tosylate (p-toluenesulfonate) counterion. The cyclopropane ring introduces significant ring strain, which can enhance reactivity in chemical transformations . The tosylate group improves solubility and stability, making the compound suitable for synthetic applications, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-aminocyclopropane-1-carbonitrile;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-3-1-4(3)6/h2-5H,1H3,(H,8,9,10);3-4H,1,6H2 |

InChI Key |

ULQGRMRKAKFOLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopropanecarbonitrile Tosylate typically involves the reaction of 2-Aminocyclopropanecarbonitrile with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopropanecarbonitrile Tosylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The amino and nitrile groups can undergo oxidation and reduction reactions under appropriate conditions.

Cyclization: The cyclopropane ring can participate in cyclization reactions to form larger ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can modify the functional groups attached to the cyclopropane ring .

Scientific Research Applications

2-Aminocyclopropanecarbonitrile Tosylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Aminocyclopropanecarbonitrile Tosylate exerts its effects involves its reactivity due to the presence of the tosylate group. The tosylate group enhances the compound’s solubility and makes it a good leaving group in nucleophilic substitution reactions. The amino and nitrile groups can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Aminomalononitrile Tosylate (AMNT)

Structural Similarities :

- Both compounds contain a tosylate group and nitrile functionality.

Key Differences :

- AMNT lacks the cyclopropane ring, resulting in lower ring strain and distinct reactivity profiles.

- The amino group in 2-Aminocyclopropanecarbonitrile Tosylate may act as an intramolecular nucleophile, whereas AMNT’s malononitrile structure favors electrophilic reactivity.

1-(Boc-Amino)cyclopropanecarboxylic Acid

Structural Similarities :

Key Differences :

| Property | This compound | 1-(Boc-Amino)cyclopropanecarboxylic Acid |

|---|---|---|

| Functional Group | Carbonitrile, Tosylate | Carboxylic Acid, Boc-Protected Amine |

| Molecular Weight | ~285 g/mol (estimated) | 201.22 g/mol |

| Reactivity | Tosylate aids SN2 reactions | Carboxylic acid participates in condensation |

| Applications | Synthetic intermediate | Peptide coupling, drug design |

The tosylate’s leaving-group ability contrasts with the Boc group’s protective role, highlighting divergent synthetic utility .

Dimethoxyalkyl Tosylates

Reactivity Comparison :

- and demonstrate that dimethoxyalkyl tosylates undergo solvolysis via neighboring-group participation, with rate enhancements dependent on ring size (e.g., 5-membered transition states favored over 7-membered) .

- Key Data: 4,4-Dimethoxy-1-butyl tosylate solvolyzes 3,900× faster than n-octyl tosylate in trifluoroethanol due to acetal methoxyl participation . 5-Methoxy-1-pentyl tosylate reacts 40% faster than its dimethoxy analog, indicating reduced nucleophilicity of acetal methoxyl groups .

Contrast with this compound:

- The cyclopropane ring’s strain may accelerate solvolysis compared to linear or less-strained systems.

- The amino group could act as an intramolecular base or nucleophile, altering the reaction pathway versus methoxyl participation in dimethoxy compounds.

Niraparib Tosylate

Functional Comparison :

Divergent Roles :

- This compound’s nitrile and cyclopropane groups suggest utility in small-molecule synthesis rather than direct therapeutic use.

- Niraparib’s polypharmacology contrasts with the simpler structure of this compound, which lacks reported enzyme-targeting moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.